molecular formula C10H17NO5 B6416644 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 40350-82-1

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B6416644
CAS No.: 40350-82-1
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-L-Hyp-OH) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . Its structure features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is widely used as a key intermediate in peptide synthesis and drug discovery, particularly for introducing conformationally constrained proline analogs into bioactive molecules .

The hydroxyl group at the 4-position enables hydrogen bonding, which is critical for modulating solubility and receptor interactions in pharmaceutical applications. For example, it serves as a precursor in the synthesis of dual-target ligands targeting dopamine D3 and μ-opioid receptors, aiming to develop analgesics with reduced addictive liability . Boc-L-Hyp-OH is commercially available (e.g., from Chengdu BaiSaiKe Biotechnology) and is typically synthesized via Boc protection of 4-hydroxyproline derivatives .

Preparation Methods

Direct BOC Protection of 4-Hydroxyproline

Reaction Conditions and Reagents

The most widely reported method involves the reaction of 4-hydroxyproline (L-hydroxyproline) with di-tert-butyl dicarbonate (BOC anhydride) in a biphasic solvent system. The process begins by dissolving 4-hydroxyproline in an aqueous sodium hydroxide solution mixed with tert-butanol. BOC anhydride, dissolved in tert-butanol, is added dropwise under ice-cooling to mitigate exothermic effects . The alkaline environment (pH ~10–12) facilitates deprotonation of the secondary amine in proline, enabling nucleophilic attack on the carbonyl carbon of BOC anhydride.

The stoichiometric ratio of BOC anhydride to 4-hydroxyproline is critical. A slight excess of BOC anhydride (1.1 equivalents) ensures complete conversion, as demonstrated by a 100% yield in the final product . The reaction proceeds overnight at ambient temperature, allowing for gradual consumption of reagents.

Work-up and Purification

After completion, the reaction mixture is diluted with water and extracted with hexanes to remove non-polar by-products. The aqueous layer is acidified to pH 2–3 using potassium hydrogen sulfate (KHSO₄), precipitating the product. Subsequent extraction with ethyl acetate (4 × 100 mL) isolates the compound, followed by washing with brine and drying over anhydrous sodium sulfate . Rotary evaporation yields a glassy solid, which is used without further purification due to its high purity (>95% by elemental analysis) .

Table 1: Key Reaction Parameters for Direct BOC Protection

ParameterValue/DetailReference
Starting Material4-Hydroxyproline
BOC Anhydride Equiv.1.1
Solvent SystemWater/tert-butanol (1:1 v/v)
Reaction Temperature0°C (initial), 25°C (overnight)
Acidification AgentKHSO₄
Final Yield100%

Yield and Analytical Data

Elemental analysis of the product confirms its molecular formula (C₁₀H₁₇NO₅) with observed values aligning closely with theoretical calculations (C: 51.67% vs. 51.95%; H: 7.37% vs. 7.36%; N: 5.92% vs. 6.06%) . The absence of chromatographic purification underscores the efficiency of this method.

Alternative Synthesis Routes

BOC Protection Followed by Ester Hydrolysis

A patent-based approach describes the synthesis of N-BOC-cis-4-hydroxyproline methyl ester as an intermediate, which can be hydrolyzed to the carboxylic acid . The process involves two stages:

  • BOC Protection : 4-Hydroxy-L-proline is treated with BOC anhydride in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst.

  • Esterification : The BOC-protected intermediate reacts with methanol and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) to form the methyl ester .

To obtain the carboxylic acid, the ester undergoes alkaline hydrolysis (e.g., with NaOH or LiOH). While this method introduces additional steps, it allows for modular functionalization of the carboxyl group.

Comparative Analysis of Methods

The direct BOC protection method offers superior efficiency (100% yield) and simplicity compared to the esterification-hydrolysis route , which involves multiple purification steps and lower overall yields (~80–85%). However, the latter may be preferable in scenarios requiring ester intermediates for subsequent reactions.

Table 2: Method Comparison for BOC-Protected 4-Hydroxyproline Derivatives

MethodYieldStepsKey AdvantageLimitation
Direct BOC Protection 100%1Minimal purification, high yieldLimited to carboxylic acid form
Esterification Route 80–85%3Enables ester intermediatesLower yield, complex workflow

Optimization of Reaction Parameters

Temperature and pH Effects

The reaction’s success hinges on maintaining a pH >10 during BOC protection to ensure amine deprotonation. Lower pH values (<8) result in incomplete protection due to reduced nucleophilicity of the amine . Temperature control during BOC anhydride addition (0–5°C) prevents side reactions such as tert-butyl carbamate formation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation during exothermic BOC anhydride addition. Solvent recovery systems for tert-butanol and ethyl acetate reduce waste generation. Crystallization from petroleum ether, as described in patent literature , offers a scalable purification alternative to extraction.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. A common method involves thionyl chloride (SOCl₂) in methanol to form the methyl ester:

Reaction Conditions

ReagentsSolventTemperatureTimeYield
SOCl₂, MeOHMeOHReflux18 h92%

This reaction proceeds via acid chloride intermediate formation, followed by nucleophilic substitution .

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at position 4 is oxidizable to a ketone using TEMPO and trichloroisocyanuric acid:

Reaction Conditions

ReagentsSolventTemperatureTimeYield
TEMPO, trichloroisocyanuric acidCH₂Cl₂20°C1 h100%

This oxidation generates 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a key intermediate for further functionalization .

Alkylation of the Hydroxyl Group

The hydroxyl group undergoes alkylation with methyl iodide under basic conditions:

Reaction Conditions

ReagentsSolventTemperatureTimeYield
CH₃I, NaHTHF0°C → 20°C18 h57%

This reaction replaces the hydroxyl group with a methoxy group, forming 1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid .

Protection of the Hydroxyl Group

The hydroxyl group can be protected as a trifluoroacetate ester using ethyl trifluoroacetate:

Reaction Conditions

ReagentsSolventTemperatureTimeYield
CF₃COOEt, Et₃NTHF20°C18 h81%

This protection enhances stability during subsequent synthetic steps .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in ether or TFA), regenerating the free amine. While specific yields are not reported in the provided sources, this is a standard reaction in peptide synthesis .

Coupling Reactions

The carboxylic acid participates in amide bond formation with amines or acyl chlorides:

Example with 4-Phenylbenzoyl Chloride

ReagentsSolventTemperatureTimePurity
4-PhBzCl, Et₃NTHF/H₂O0°C → 20°C18 h84%

This forms a conjugated amide derivative, demonstrating utility in peptide and prodrug synthesis .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ReagentsApplications
Esterification-COOHSOCl₂/ROHProdrug synthesis
Oxidation-OHTEMPO, Cl₃NCOKetone intermediates
Alkylation-OHCH₃I, NaHEther derivatives
Protection-OHCF₃COOEtStability enhancement
DeprotectionBocHCl/TFAAmine liberation
Coupling-COOHAcyl chlorides, EDC/NHSPeptide chain elongation

Stereochemical Considerations

The (2S,4R) and (2R,4S) stereoisomers exhibit distinct reactivity profiles. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid shows enantioselective coupling behavior in asymmetric synthesis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H17_{17}N O5_5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 135042-12-5
  • IUPAC Name : (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group, making it versatile for various chemical reactions.

Organic Synthesis

Boc-Hyp-OH serves as a crucial building block in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. Its protective tert-butoxycarbonyl (Boc) group allows for selective reactions without interfering with other functional groups.

Synthesis of Peptides

The Boc group is widely used to protect amines during peptide synthesis. The following table summarizes the general procedure for synthesizing peptides using Boc-Hyp-OH:

StepDescription
1Protect the amine group of the amino acid using Boc anhydride.
2Couple the protected amino acid with another amino acid using coupling reagents (e.g., HATU).
3Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine.

This method allows for the efficient construction of complex peptide sequences.

Medicinal Chemistry

Boc-Hyp-OH has potential therapeutic applications due to its structural similarity to natural amino acids. It can be utilized in designing inhibitors for various biological targets.

Case Study: Inhibitors of Enzymatic Activity

Research has shown that derivatives of Boc-Hyp-OH can inhibit certain enzymes involved in metabolic pathways. For instance, modifications to the hydroxyl and carboxylic groups have been explored to enhance binding affinity to target enzymes.

Drug Development

The compound's properties make it a candidate for drug development, particularly in creating prodrugs that improve bioavailability and stability.

Prodrug Formulation

Prodrugs derived from Boc-Hyp-OH can enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The following table outlines the advantages of using Boc-Hyp-OH in prodrug formulation:

AdvantageDescription
Increased SolubilityModifications can enhance solubility in physiological conditions.
Improved StabilityProtecting groups like Boc can stabilize sensitive functional groups during formulation.
Targeted DeliveryProdrugs can be designed to release active compounds selectively at target sites.

Research Applications

Boc-Hyp-OH is also used in academic research, particularly in studying protein interactions and enzyme mechanisms.

Experimental Studies

In experimental setups, Boc-Hyp-OH has been utilized as a substrate or inhibitor in biochemical assays to elucidate enzyme kinetics and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine by reducing its nucleophilicity, thereby preventing unwanted side reactions during synthesis. The deprotection process involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

The following table and analysis compare Boc-L-Hyp-OH with structurally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Boc-Protected Pyrrolidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties Evidence ID
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-hydroxyl C₁₀H₁₇NO₅ 231.25 Peptide synthesis, dual-target analgesics Hydrogen bonding via -OH; chiral (2S,4R) configuration
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid 4-oxo (ketone) C₁₀H₁₅NO₅ 229.23 Organic synthesis intermediate Reactive ketone for further derivatization; 97% purity
(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 4-fluoro C₁₀H₁₆FNO₄ 233.24 Fluorinated proline analogs Enhanced metabolic stability; electronegative substituent
(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 4-methoxy C₁₁H₁₉NO₅ 245.27 Conformational studies Increased lipophilicity; envelope conformation in crystals
(S)-1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid 4-methylene C₁₁H₁₇NO₄ 227.26 Rigidified scaffolds Planar geometry due to sp² hybridization
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid 4-(2-chloro-5-methylphenoxy) C₁₇H₂₂ClNO₅ 355.81 Drug discovery Bulky aromatic substituent; impacts solubility/binding

Key Comparisons:

Substituent Effects on Reactivity and Functionality

  • The 4-hydroxyl group in Boc-L-Hyp-OH enables hydrogen bonding, critical for receptor interactions in drug candidates . In contrast, the 4-oxo derivative (Table 1, row 2) is more reactive, serving as a precursor for nucleophilic additions or reductions .
  • 4-Fluoro substitution (Table 1, row 3) introduces electronegativity, improving metabolic stability and blood-brain barrier penetration, making it suitable for central nervous system (CNS) drugs .
  • 4-Methoxy (Table 1, row 4) increases lipophilicity, favoring passive membrane diffusion but reducing aqueous solubility .

Stereochemical and Conformational Differences

  • Boc-L-Hyp-OH’s (2S,4R) configuration is optimal for mimicking natural proline in bioactive peptides . The (2R,4S) fluoro analog (Table 1, row 3) may exhibit altered receptor affinity due to inverted stereochemistry .
  • The 4-methylene derivative (Table 1, row 5) introduces rigidity, restricting ring puckering and stabilizing specific conformations for target engagement .

Applications in Drug Discovery Boc-L-Hyp-OH is pivotal in synthesizing dual-target analgesics, leveraging its hydroxyl group for hydrogen bonding with opioid receptors . Bulky substituents like 2-chloro-5-methylphenoxy (Table 1, row 6) are employed to enhance selectivity for hydrophobic binding pockets in enzyme inhibitors .

Physicochemical Properties

  • The 4-oxo derivative’s lower molecular weight (229.23 vs. 231.25 for Boc-L-Hyp-OH) and ketone group reduce polarity, impacting solubility .
  • 4-Methoxy and 4-fluoro analogs exhibit higher logP values than Boc-L-Hyp-OH, favoring membrane permeability but requiring formulation optimization .

Biological Activity

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-cis-D-Hyp-OH, is a compound with the chemical formula C10_{10}H17_{17}NO5_5 and a molecular weight of 231.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of liver fibrosis and its applications in drug development.

  • CAS Number : 135042-12-5
  • Molecular Weight : 231.25 g/mol
  • Molecular Formula : C10_{10}H17_{17}NO5_5
  • Purity : Typically assessed in research settings to ensure efficacy in biological assays.

In Vitro Studies

Recent studies have evaluated the anti-fibrotic properties of various derivatives of aspartic acid, including compounds similar to this compound. These studies highlight its potential role in inhibiting liver fibrosis markers such as COL1A1 and α-SMA.

  • Inhibitory Rates : Compounds related to this structure demonstrated inhibitory rates ranging from 31.18% to 49.34% against COL1A1, significantly higher than traditional compounds like EGCG (36.46%) and L-Asp (11.33%) .
  • Mechanism of Action : The compound appears to exert its effects through modulation of the TGFβ1 signaling pathway, which is critical in fibrogenesis . It has been shown to reduce protein levels of fibronectin and COL1A1 in a dose-dependent manner following TGFβ1 stimulation.

Safety Profile

The safety profile of compounds similar to this compound was assessed using LX-2 cells (a human hepatic stellate cell line). Key findings include:

  • Cytotoxicity Assessments : The cytotoxic concentrations (CC50_{50}) were determined across various concentrations, revealing that certain derivatives exhibited high safety profiles with minimal cytotoxic effects .

Study on Liver Fibrosis

A notable study investigated the effects of aspartic acid derivatives, including those with structural similarities to this compound, on liver fibrosis in vitro. The results indicated a significant reduction in fibrotic markers and inflammation:

CompoundIC50_{50} (μmol/L)CC50_{50} (mmol/L)Selectivity Index
Compound 413013High
Compound 8aN/AN/AHigh

This table summarizes the effectiveness and safety of selected compounds from the study, showcasing their potential for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in academic laboratories?

A multi-step synthesis approach is commonly employed. For example:

  • Step 1 : Boc-protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or dichloromethane under inert atmosphere.
  • Step 2 : Hydroxylation at the 4-position via oxidation or hydroxyl group introduction, often mediated by catalytic reagents (e.g., Pd/C or Ru-based catalysts) or hydroxylation agents like H₂O₂ .
  • Step 3 : Carboxylic acid activation or deprotection, typically using HCl/dioxane or TFA/CH₂Cl₂, followed by neutralization and purification via recrystallization or column chromatography .
    Key considerations : Monitor reaction progress using TLC or HPLC, and verify purity via NMR and mass spectrometry.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond angles/lengths. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a=6.43a = 6.43 Å, b=9.78b = 9.78 Å, c=10.28c = 10.28 Å) are reported for related Boc-protected pyrrolidine derivatives .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify Boc-group integrity (δ1.4\delta \sim1.4 ppm for tert-butyl) and hydroxyl/carboxylic acid proton environments (δ5.0\delta \sim5.0 ppm and δ12.0\delta \sim12.0 ppm, respectively) .
  • HPLC-MS : Ensures >95% purity and confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₀H₁₇NO₅: 247.3 g/mol) .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, heat (>40°C), or strong acids/bases to prevent Boc-group cleavage or decarboxylation .
  • Storage : Use airtight containers in dry, ventilated environments. Shelf life: 12–24 months when stored properly .

Advanced Research Questions

Q. How does stereochemistry at the 2- and 4-positions influence reactivity in peptide coupling or organocatalysis?

  • (2R,4R) vs. (2S,4S) configurations: The spatial arrangement affects hydrogen-bonding capacity and steric hindrance. For instance, (2R,4R)-isomers show higher enantioselectivity in asymmetric catalysis due to favorable transition-state interactions .
  • Methodological validation : Compare kinetic parameters (e.g., kcat/KMk_{\text{cat}}/K_M) of diastereomers in model reactions (e.g., amide bond formation) using chiral HPLC or circular dichroism .

Q. What computational modeling strategies are used to predict interactions of this compound with biological targets?

  • Docking studies : Utilize software like AutoDock Vina with crystal structures (e.g., PDB IDs) to simulate binding to enzymes (e.g., proteases or kinases). Focus on hydrogen bonds between the hydroxyl/carboxylic acid groups and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces (EPS) and nucleophilic/electrophilic sites .

Q. How can contradictory data on melting points or yields be resolved in synthetic protocols?

  • Case example : Reported mp ranges (e.g., 130–136°C vs. 162–166°C) may arise from polymorphic forms or impurities.
    • Solution : Recrystallize from different solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) and characterize via DSC/XRD .
    • Yield optimization : Adjust stoichiometry of Boc-protection reagents (e.g., Boc₂O:amine ratio from 1.1:1 to 1.5:1) and reaction time (12–24 h) .

Q. What safety precautions are critical given its toxicity profile?

  • Hazard classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, PPE (nitrile gloves, safety goggles), and emergency showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local regulations .

Q. Methodological Resources

  • Synthetic protocols : Refer to multi-step reaction conditions in and crystallographic data in .
  • Safety guidelines : Follow GHS-compliant SDS sheets (e.g., Indagoo, Fluorochem) .

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929761
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-69-7
Record name NSC343720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.